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molecular formula C10H10O B8525872 2,7-Dimethylbenzofuran

2,7-Dimethylbenzofuran

Cat. No. B8525872
M. Wt: 146.19 g/mol
InChI Key: VEUMMZPESXCKAI-UHFFFAOYSA-N
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Patent
US03943260

Procedure details

i. 2.7-Dimethyl-benzofuran. 7-Methyl-benzofuran (cf. compound (2) g.) is subjected to a WILSMEYER reaction to form 7-methyl-benzofuran-2-aldehyde which is converted into 2.7-dimethyl-benzofuran by a WOLFE-KISHNER reaction by the method described in Bull, Soc. Chim. France 29, 1875 (1952). The product thus obtained has the following peaks in its MS: 146 (100%), 145 (92%) and 131 (32%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]2[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:5]=2[CH:6]=1.CC1C2[O:20]C=CC=2C=CC=1>>[CH3:11][C:10]1[C:4]2[O:3][C:2]([CH:1]=[O:20])=[CH:6][C:5]=2[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1OC2=C(C1)C=CC=C2C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC=2C=COC21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC=2C=COC21

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC=2C=C(OC21)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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